molecular formula C46H44Cl2N4O2 B13777317 9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride CAS No. 66724-92-3

9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride

Cat. No.: B13777317
CAS No.: 66724-92-3
M. Wt: 755.8 g/mol
InChI Key: GSGHIELQZNZKDB-UHFFFAOYSA-N
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Description

9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C46H42N4O2.2ClH and a molecular weight of 755.84 g/mol This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties linked by an octamethylene bridge

Preparation Methods

The synthesis of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps. One common method starts with the preparation of o-phenylenediamine, which is then reacted with acridine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol and catalysts like zinc powder to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. This is often achieved using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acridine or o-phenylenediamine moieties .

Scientific Research Applications

9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with proteins, altering their structure and function, which can have various biological effects .

Comparison with Similar Compounds

Similar compounds to 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives and o-phenylenediamine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and linkages. For example:

The uniqueness of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structure, which combines the properties of both acridine and o-phenylenediamine, making it a versatile compound for research and industrial applications.

Properties

CAS No.

66724-92-3

Molecular Formula

C46H44Cl2N4O2

Molecular Weight

755.8 g/mol

IUPAC Name

acridin-9-yl-[2-[8-[2-(acridin-9-ylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C46H42N4O2.2ClH/c1(3-17-31-51-43-29-15-13-27-41(43)49-45-33-19-5-9-23-37(33)47-38-24-10-6-20-34(38)45)2-4-18-32-52-44-30-16-14-28-42(44)50-46-35-21-7-11-25-39(35)48-40-26-12-8-22-36(40)46;;/h5-16,19-30H,1-4,17-18,31-32H2,(H,47,49)(H,48,50);2*1H

InChI Key

GSGHIELQZNZKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-]

Origin of Product

United States

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